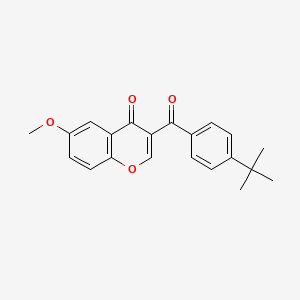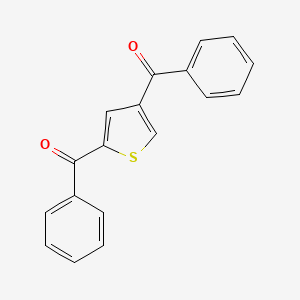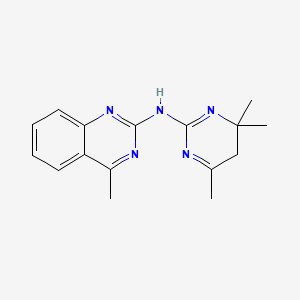![molecular formula C22H21NOS B5719782 N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5719782.png)
N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide, commonly known as PETT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PETT is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
PETT is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the brain, including GABA, serotonin, and dopamine. PETT has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and reduced seizure activity. PETT has also been shown to modulate the activity of serotonin and dopamine receptors, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
PETT has been shown to exhibit significant biochemical and physiological effects in animal models, including reduced seizure activity, increased locomotor activity, and reduced anxiety and depression-like behavior. PETT has also been shown to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases associated with oxidative stress and inflammation.
実験室実験の利点と制限
PETT has several advantages for lab experiments, including its ease of synthesis, low cost, and high potency. However, PETT also has several limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
将来の方向性
Future research on PETT should focus on further elucidating its mechanism of action and physiological effects, as well as its potential applications in the treatment of various neurological and other diseases. PETT should also be studied further for its potential toxicity and side effects, as well as its pharmacokinetic properties in vivo. Additionally, new methods for the synthesis and administration of PETT should be developed to improve its efficacy and safety.
合成法
PETT can be synthesized using various methods, including the reaction of 4-chloromethylbenzoyl chloride with phenylthiomethyl benzene in the presence of a base, followed by the reaction of the resulting intermediate with 2-phenylethylamine. Another method involves the reaction of 4-aminomethylbenzoic acid with phenylthiomethyl benzene in the presence of a coupling agent, followed by the reaction of the resulting intermediate with 2-phenylethylamine.
科学的研究の応用
PETT has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. PETT has been shown to exhibit significant anticonvulsant, anxiolytic, and antidepressant effects in animal models, making it a potential candidate for the treatment of various neurological disorders. PETT has also been studied for its potential anticancer properties, with promising results in vitro.
特性
IUPAC Name |
N-(2-phenylethyl)-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c24-22(23-16-15-18-7-3-1-4-8-18)20-13-11-19(12-14-20)17-25-21-9-5-2-6-10-21/h1-14H,15-17H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHDLWQYYHWWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-4-[(phenylsulfanyl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5719702.png)

![4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5719718.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide](/img/structure/B5719736.png)





![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5719761.png)
![1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B5719765.png)

![ethyl {[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}(oxo)acetate](/img/structure/B5719783.png)